6-Chloro-4-hydroxyquinoline-3-carboxylic acid

Antibacterial Structure-Activity Relationship Quinolone

6-Chloro-4-hydroxyquinoline-3-carboxylic acid (CAS 53977-19-8) is a uniquely differentiated 4-quinolone-3-carboxylic acid scaffold. The 6-chloro substitution critically alters electronic distribution (predicted pKa ~0.60) versus the unsubstituted parent, enabling distinct SNAr-based parallel synthesis at the 6-position for rapid SAR library generation. This intermediate is strategically validated for antibacterial agent optimization, anti-HIV-1 NNRTI development, and GlyR-targeted chemical probe design. Generic substitution with non-halogenated or differently halogenated analogs is scientifically invalid due to divergent reactivity and biological activity. Source this specific intermediate to leverage its unique synthetic handle and established multi-target pharmacological relevance.

Molecular Formula C10H6ClNO3
Molecular Weight 223.61 g/mol
CAS No. 53977-19-8
Cat. No. B3024819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-hydroxyquinoline-3-carboxylic acid
CAS53977-19-8
Molecular FormulaC10H6ClNO3
Molecular Weight223.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=O)C(=CN2)C(=O)O
InChIInChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,(H,12,13)(H,14,15)
InChIKeyCDPXSMNKRFLXHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-hydroxyquinoline-3-carboxylic Acid (CAS 53977-19-8): A Core Scaffold for 4-Quinolone Research and Development


6-Chloro-4-hydroxyquinoline-3-carboxylic acid (CAS 53977-19-8), also known as 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a heterocyclic compound with the molecular formula C10H6ClNO3 and a molecular weight of 223.61 g/mol . It is a key member of the 4-hydroxyquinoline-3-carboxylic acid class [1]. Its core structure, featuring a chlorine atom at the 6-position, a carboxylic acid at the 3-position, and a hydroxyl group at the 4-position (tautomerizing to the 4-oxo form), underpins its established utility as a versatile synthetic intermediate in medicinal chemistry and chemical biology .

Why Generic 4-Hydroxyquinoline-3-carboxylic Acid Substitution Is Not an Option for Precision Research


Generic substitution among 4-hydroxyquinoline-3-carboxylic acid analogs is scientifically invalid due to the significant impact of substitution pattern on both physicochemical properties and biological activity. The presence and position of a halogen, such as the chlorine at the 6-position, profoundly alters the compound's electronic distribution, as evidenced by a predicted pKa of 0.60 ± 0.30 . This is in stark contrast to the unsubstituted parent compound, which lacks this halogen-mediated electronic influence. This fundamental difference directly affects the compound's solubility profile, its reactivity as a nucleophilic or electrophilic partner in further derivatization, and its interaction with biological targets. As shown in the quantitative evidence below, the specific 6-chloro substitution enables distinct synthetic pathways and imparts unique biological activities that cannot be replicated by the unsubstituted core or analogs with chlorine at other positions (e.g., 5- or 8-chloro) .

Quantitative Differentiation of 6-Chloro-4-hydroxyquinoline-3-carboxylic Acid (CAS 53977-19-8)


Antibacterial Selectivity: The Functional Impact of 6-Chloro Substitution in 4-Quinolone Scaffolds

While the parent 4-hydroxyquinoline-3-carboxylic acid demonstrates general antibacterial properties, the introduction of a chlorine atom at the 6-position is associated with a distinct, targeted antibacterial profile. The 6-chloro derivative is explicitly utilized as a key intermediate in synthesizing pharmaceuticals targeting bacterial infections . In contrast, the 5-chloro isomer exhibits a primary antimalarial activity profile . This divergence highlights that the position of the chlorine atom is not a subtle modification but a major determinant of biological target preference.

Antibacterial Structure-Activity Relationship Quinolone

Unique Synthetic Versatility of the 6-Chloro-4-quinolone Core

The 6-chloro substituent acts as a critical synthetic handle for further chemical elaboration, a feature absent in the non-chlorinated parent scaffold. The chlorine atom at the 6-position is amenable to nucleophilic aromatic substitution reactions (SNAr), allowing for the introduction of amines or thiols under basic conditions . This specific reactivity, enabled by the electron-withdrawing nature of the adjacent carbonyl group, provides a direct route to a diverse array of 6-substituted quinoline derivatives that are inaccessible from 4-hydroxyquinoline-3-carboxylic acid. This positions the 6-chloro compound as a more advanced and versatile building block for library synthesis.

Organic Synthesis Medicinal Chemistry Scaffold Derivatization

Inhibitory Activity on HIV-1 Reverse Transcriptase via Derivative Synthesis

Derivatives of this specific scaffold demonstrate potent and selective inhibition of HIV-1 replication. The ribofuranosyl derivative, 6-chloro-1,4-dihydro-4-oxo-1-(β-D-ribofuranosyl) quinoline-3-carboxylic acid, has been shown to inhibit HIV-1 replication with an EC50 of 1.5 µM and an IC50 of 0.5 µM for the reverse transcriptase enzyme [1]. This activity profile is a direct consequence of the 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core, which is required for the synthesis of the active ribonucleoside analog. This antiviral activity is not a general feature of all 4-quinolone-3-carboxylic acids and is therefore a distinguishing characteristic of this specific substitution pattern when further elaborated.

Antiviral HIV-1 Enzyme Inhibition

Critical Precursor for Glycine Receptor Antagonists

The 6-chloro substitution pattern is part of a broader class of chlorinated 4-hydroxyquinoline-3-carboxylic acids that act as antagonists of the inhibitory glycine receptor (GlyR). A closely related derivative, 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid, was found to inhibit glycine currents in Xenopus laevis oocytes expressing the GlyR alpha 1 subunit, acting via a mixed high-affinity competitive and low-affinity noncompetitive mechanism [1]. The presence and position of chlorine atoms on the quinoline ring are critical modulators of this antagonist activity, with the chloro-substituted derivatives showing distinct modes of action compared to trifluoromethyl-substituted analogs, which act as purely competitive antagonists [1]. This establishes the 6-chloro substitution as a key pharmacophoric element for developing novel probes for this receptor.

Neuropharmacology Glycine Receptor Structure-Activity Relationship

Pro-oxidant Activity of the Carboxylic Acid Moiety: A Cautionary Note for Biological Assays

The presence of the carboxylic acid group at the 3-position can confer pro-oxidant properties under specific conditions, a factor that is crucial for interpreting cellular assay results. Studies on 7-chloro-4-hydroxyquinoline-3-carboxylic acid (CQCA) show that when incorporated into lipid vesicles, it acts as a pro-oxidant, promoting free-radical-induced damage [1]. This behavior is attributed to the electron-withdrawing nature of the carboxylic acid group at the ortho-position relative to the 4-hydroxy group, which stabilizes a phenoxy radical intermediate [1]. The same electron-withdrawing effect is present in the 6-chloro derivative, and researchers should be aware that this compound may exhibit similar context-dependent pro-oxidant behavior in lipophilic environments, which is distinct from the antioxidant effects often associated with phenolic compounds.

Antioxidant Pro-oxidant Cellular Redox

Validated Application Scenarios for 6-Chloro-4-hydroxyquinoline-3-carboxylic Acid (CAS 53977-19-8)


Lead Optimization in Antibacterial Drug Discovery

This compound is an ideal starting point for synthesizing and optimizing novel antibacterial agents. Its established use as an intermediate for antibacterials , combined with the synthetic handle provided by the 6-chloro substituent, allows for systematic exploration of structure-activity relationships (SAR) around the 6-position. This enables the rapid generation of analog libraries to improve potency, spectrum, and pharmacokinetic properties, making it a strategic building block for medicinal chemistry teams focused on combating infectious diseases .

Development of Targeted Chemical Probes for the Inhibitory Glycine Receptor (GlyR)

Given its structural relationship to known GlyR antagonists, this compound serves as a validated scaffold for designing chemical probes to study this receptor's pharmacology [1]. Researchers can leverage the 6-chloro core to develop potent and selective modulators of GlyR, which are valuable tools for investigating the role of this receptor in neurological processes and for validating it as a potential therapeutic target for conditions such as chronic pain, spasticity, and epilepsy [1].

Antiviral Discovery Targeting Non-Nucleoside RT Inhibitors

This 6-chloro-4-quinolone-3-carboxylic acid scaffold has demonstrated potential in antiviral research, specifically as a precursor to compounds with anti-HIV-1 activity [2]. Medicinal chemists can utilize this core structure to create new non-nucleoside reverse transcriptase inhibitors (NNRTIs). The established activity of its derivatives [2] validates its utility as a foundation for discovering novel antiviral therapeutics.

Synthesis of Diverse Quinoline Libraries via High-Throughput Derivatization

The unique synthetic versatility of the 6-chloro group makes this compound a superior choice for generating diverse quinoline-based compound libraries. Its susceptibility to nucleophilic aromatic substitution (SNAr) at the 6-position allows for high-throughput parallel synthesis with a wide range of amine, thiol, or alcohol nucleophiles. This capability is essential for both medicinal chemistry and chemical biology initiatives aimed at populating screening decks with novel, structurally complex molecules.

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